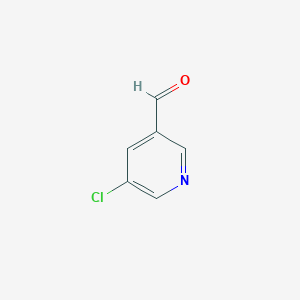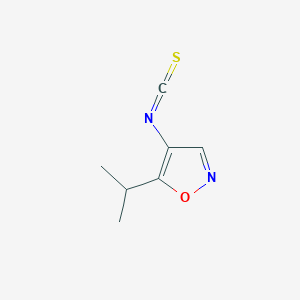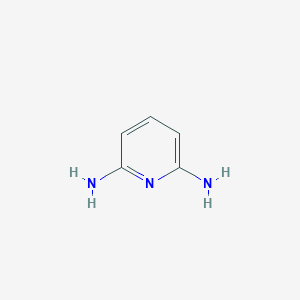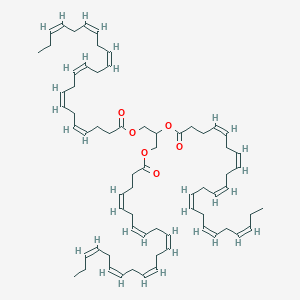
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as DCMF, is a thiobarbituric acid derivative that has been extensively studied for its potential use in scientific research. DCMF has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various cellular and molecular processes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Effets Biochimiques Et Physiologiques
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of various enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to have antioxidant and anti-inflammatory effects, and has been shown to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various cellular and molecular processes. However, one limitation of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid. One area of interest is the development of novel 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to identify its potential therapeutic applications in various disease states. Finally, research is also needed to better understand the potential risks associated with the use of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to develop strategies to minimize these risks in experimental systems.
Méthodes De Synthèse
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with p-methoxybenzaldehyde and 4-morpholinophenylacetic acid, followed by the addition of thiourea and barbituric acid. The resulting product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects in animal models. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
121608-36-4 |
|---|---|
Nom du produit |
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
Formule moléculaire |
C28H23Cl2N3O4S |
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23Cl2N3O4S/c1-36-21-11-5-18(6-12-21)17-22-26(34)32(20-9-7-19(8-10-20)31-13-15-37-16-14-31)28(38)33(27(22)35)25-23(29)3-2-4-24(25)30/h2-12,17H,13-16H2,1H3/b22-17- |
Clé InChI |
GHAWZYGKVZFVIR-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
Synonymes |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morp holin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




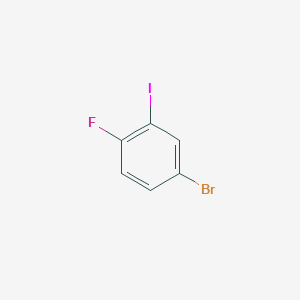

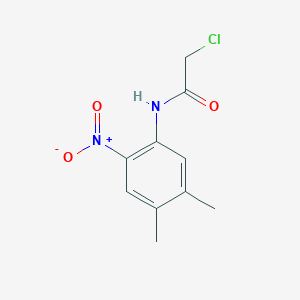
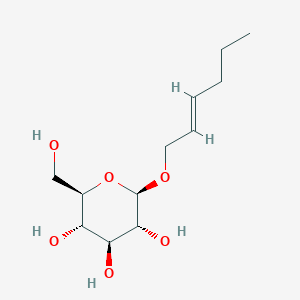

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
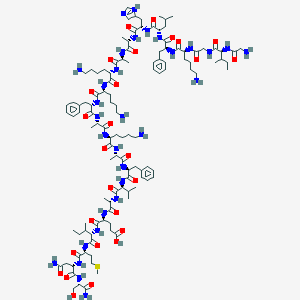
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
